molecular formula C4H6Br2N2 B1400264 4-bromo-3-methyl-1H-pyrazole hydrobromide CAS No. 92276-46-5

4-bromo-3-methyl-1H-pyrazole hydrobromide

Cat. No.: B1400264
CAS No.: 92276-46-5
M. Wt: 241.91 g/mol
InChI Key: JVZUBFWYZLODSA-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-1H-pyrazole hydrobromide: is a chemical compound with the molecular formula C4H5BrN2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. This compound is often used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methyl-1H-pyrazole hydrobromide typically involves the bromination of 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-3-methyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include 4-azido-3-methyl-1H-pyrazole, 4-thiocyanato-3-methyl-1H-pyrazole, and 4-methoxy-3-methyl-1H-pyrazole.

    Oxidation Reactions: Products include 4-bromo-3-methylpyrazole-5-carboxylic acid and 4-bromo-3-methylpyrazole-5-aldehyde.

    Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyrazole.

Scientific Research Applications

4-bromo-3-methyl-1H-pyrazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and materials science.

Comparison with Similar Compounds

  • 4-bromo-1-methyl-1H-pyrazole
  • 3-bromo-1-methyl-1H-pyrazole
  • 4-bromo-3-methyl-5-phenyl-1H-pyrazole

Comparison: 4-bromo-3-methyl-1H-pyrazole hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZUBFWYZLODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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